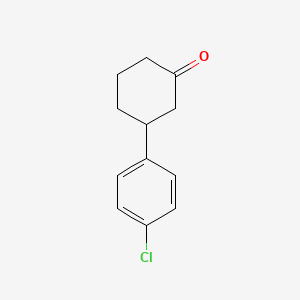

3-(4-Chlorophenyl)cyclohexanone

Description

3-(4-Chlorophenyl)cyclohexanone (C₁₂H₁₃ClO, MW 208.68) is a substituted cyclohexanone derivative featuring a 4-chlorophenyl group at the 3-position of the cyclohexanone ring. This compound is synthesized via reactions such as the Michael addition of acrylamide derivatives to cyclohexanone, as demonstrated in the formation of 3-(4-chlorophenyl)-3-(2-oxocyclohexyl)-N-(p-tolyl)propanamide (70% yield) . Its structure is confirmed by IR (C=O at 1635 cm⁻¹), ¹H NMR (δ1.3–2.2 for cyclohexanone CH₂ groups), and mass spectrometry (M⁺ peak at 369) . The compound exhibits optical activity, with [α]²⁵D = -6° (c 1.00, CHCl₃) and 96% enantiomeric excess (ee) determined via HPLC .

Properties

IUPAC Name |

3-(4-chlorophenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-7,10H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIKJBFDOSEDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459795 | |

| Record name | Cyclohexanone, 3-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136333-71-6 | |

| Record name | Cyclohexanone, 3-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorophenyl)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)cyclohexanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexanone with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-chlorophenylcyclohexene, followed by oxidation to the ketone. This method allows for large-scale production with high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)cyclohexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: 4-Chlorobenzoic acid

Reduction: 3-(4-Chlorophenyl)cyclohexanol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

Synthesis Routes

3-(4-Chlorophenyl)cyclohexanone is primarily synthesized through the Friedel-Crafts acylation of cyclohexanone with 4-chlorobenzoyl chloride using a Lewis acid catalyst like aluminum chloride. This method ensures high yields and purity under controlled conditions. In industrial settings, catalytic hydrogenation of 4-chlorophenylcyclohexene followed by oxidation is also employed for large-scale production.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : Converts to carboxylic acids or oxidized derivatives.

- Reduction : Converts the ketone group to an alcohol.

- Substitution : The chlorophenyl group can engage in nucleophilic substitution reactions.

This compound has shown significant biological activities that make it a candidate for medicinal chemistry:

Antimicrobial Properties

Studies indicate that cyclohexanone derivatives exhibit antimicrobial activity. For instance, this compound demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.

Anticancer Potential

Research has also explored the anticancer properties of this compound. In vitro studies showed that it reduced the viability of MCF-7 breast cancer cells by 50% at a concentration of 25 µM after 48 hours, suggesting potential as a lead candidate for cancer therapy.

Case Studies

- Antibacterial Activity Study : A series of chlorophenyl-substituted cyclohexanones, including this compound, were tested for antibacterial activity. The results confirmed significant efficacy against common bacterial strains.

- Anticancer Screening : In recent screenings for anticancer properties, this compound was found to significantly inhibit MCF-7 cell proliferation, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)cyclohexanone involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogous Compounds

2.1 Positional Isomer: 4-(4-Chlorophenyl)cyclohexanone

- Structure and Synthesis : The 4-position isomer (CAS 14472-80-1) shares the same molecular formula but differs in substituent placement. It is synthesized via Friedel-Crafts acylation, Baeyer-Villiger oxidation, and NaClO-mediated oxidation, achieving an 87% yield .

- Analytical Data: Unlike the 3-substituted isomer, the 4-isomer’s ¹H NMR shows distinct signals (e.g., δ2.41–2.5 for CH₂ and CH groups) and a molecular ion peak at m/z 208 (GC-MS) . No optical activity is reported, suggesting reduced stereochemical complexity compared to the 3-isomer.

2.2 Sulfonyl-Substituted Derivatives

- Example: 2-{2-[(4-Chlorophenyl)sulfonyl]ethyl}cyclohexanone (CAS MFCD00068004) incorporates a sulfonyl group, altering reactivity and polarity. This derivative’s molecular weight (C₁₄H₁₅ClO₃S, MW 314.84) exceeds that of 3-(4-chlorophenyl)cyclohexanone due to the sulfonyl moiety .

2.3 Hydroxy-Substituted Analogues

- Example: 4-(4-Chlorophenyl)-4-hydroxycyclohexanone (CAS 36716-71-9, C₁₂H₁₃ClO₂, MW 224.68) features a hydroxyl group at the 4-position.

Spectroscopic and Physical Properties Comparison

Biological Activity

3-(4-Chlorophenyl)cyclohexanone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclohexanone ring substituted with a para-chlorophenyl group. Its molecular formula is , and it has a molecular weight of approximately 222.68 g/mol. The presence of the chlorophenyl group may contribute to its lipophilicity and influence its interaction with biological targets.

Antimicrobial Properties

Research has indicated that cyclohexanone derivatives exhibit antimicrobial activity. A study highlighted the synthesis of various cyclohexanone derivatives, including those with para-substituents, which showed significant antibacterial effects against various strains of bacteria . The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

Some investigations have focused on the anticancer potential of cyclohexanone derivatives. For example, compounds similar to this compound have been evaluated in vitro for their ability to inhibit cancer cell proliferation. The results suggested that these compounds could induce apoptosis in cancer cells through the activation of intrinsic pathways .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that cyclohexanones can inhibit key enzymes involved in metabolic pathways, thereby affecting cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels, which can trigger apoptosis .

- Interaction with Receptors : There is evidence that similar compounds interact with various receptors, potentially modulating signaling pathways involved in cell growth and survival.

Case Studies

- Antibacterial Activity Study : A study conducted on a series of chlorophenyl-substituted cyclohexanones demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains .

- Anticancer Screening : In a recent screening of several cyclohexanone derivatives for anticancer properties, this compound was found to reduce the viability of MCF-7 breast cancer cells by 50% at a concentration of 25 µM after 48 hours of treatment. The study suggested that this compound could be a lead candidate for further development in cancer therapy .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.